
N-(2-chlorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a carboxamide group (-CONH2), a chlorobenzyl group (C6H4CH2Cl), and a methyl group (-CH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorobenzyl group might make the compound relatively nonpolar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
1,2,4-Thiadiazoles can be synthesized through oxidative dimerization of thioamides, showcasing a methodology for creating disubstituted thiadiazoles (Takikawa et al., 1985). This process highlights the versatility and reactivity of thiadiazole compounds in organic synthesis, providing a pathway for generating structures that could have implications in drug design and development.
Anticancer Potential
Thiazole and thiadiazole derivatives have demonstrated potential as anticancer agents. A study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, revealing that certain compounds exhibit potent anticancer activity against hepatocellular carcinoma cell lines (Gomha et al., 2017). This suggests the therapeutic relevance of thiadiazole derivatives in cancer treatment.
Antimicrobial and Antifungal Applications
The synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides and their fungicidal activity evaluation indicates moderate effectiveness against tested fungi, underscoring their potential as antimicrobial and antifungal agents (Zi-lon, 2015). This highlights the broader pharmacological applications of 1,2,4-thiadiazole derivatives beyond cancer treatment.
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including those with thiadiazole structures, have been investigated for their ability to inhibit photosynthetic electron transport. This research provides insights into the potential use of thiadiazole derivatives in the development of herbicides and highlights the diverse biological activities these compounds can exhibit (Vicentini et al., 2005).
Synthesis Methodologies and Drug-like Properties
A general method for synthesizing drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the chemical versatility and potential pharmaceutical applications of thiadiazole compounds (Park et al., 2009). These methodologies enable the exploration of thiadiazole derivatives in drug discovery, highlighting their significance in medicinal chemistry.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-14-11(17-15-7)10(16)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVHSNFICZHZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
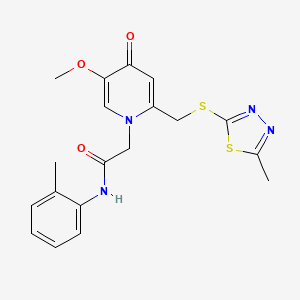
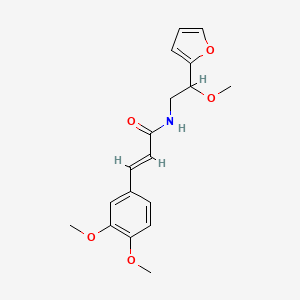
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
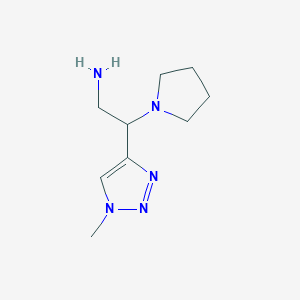
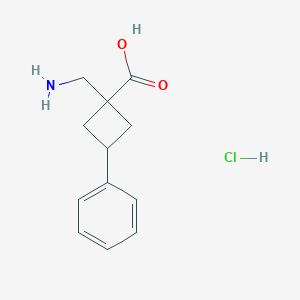
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)
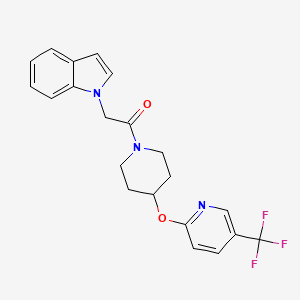
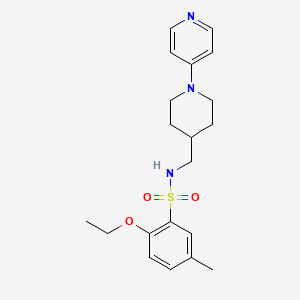
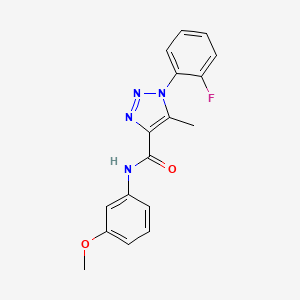
![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)
